molecular formula C20H24ClNO B12643657 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one;hydrochloride CAS No. 20964-08-3

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one;hydrochloride

Cat. No.: B12643657
CAS No.: 20964-08-3
M. Wt: 329.9 g/mol
InChI Key: PQNXBEFNFIBWMC-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one;hydrochloride is a chemical compound with the molecular formula C20H25NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of acetophenone derivatives with ammonia or primary amines, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced techniques like distillation and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

20964-08-3

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

IUPAC Name

1,3,5-trimethyl-2,6-diphenylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c1-14-18(16-10-6-4-7-11-16)21(3)19(15(2)20(14)22)17-12-8-5-9-13-17;/h4-15,18-19H,1-3H3;1H

InChI Key

PQNXBEFNFIBWMC-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3.Cl

Origin of Product

United States

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